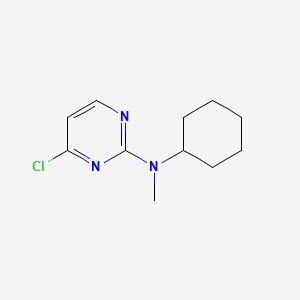

4-chloro-N-cyclohexyl-N-methylpyrimidin-2-amine

Description

4-Chloro-N-cyclohexyl-N-methylpyrimidin-2-amine is a substituted pyrimidine derivative characterized by a chloro group at position 4 of the pyrimidine ring and a cyclohexyl-methylamine substituent at position 2. The compound is of interest in medicinal and synthetic chemistry due to the versatility of the pyrimidine scaffold, which is prevalent in bioactive molecules.

Properties

IUPAC Name |

4-chloro-N-cyclohexyl-N-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-15(9-5-3-2-4-6-9)11-13-8-7-10(12)14-11/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROYRFVFXFCIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=NC=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclohexyl-N-methylpyrimidin-2-amine typically involves the reaction of 4-chloropyrimidine with N-cyclohexyl-N-methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is then purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclohexyl-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyrimidine derivatives, while oxidation and reduction reactions can produce different functionalized compounds.

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of 4-chloro-N-cyclohexyl-N-methylpyrimidin-2-amine features a pyrimidine ring with a chlorine atom at the 4-position, a cyclohexyl group at the 6-position, and an N-methyl substituent. Its molecular formula is with a molecular weight of approximately 225.72 g/mol. The synthesis typically involves the reaction of 4-chloropyrimidine with N-cyclohexyl-N-methylamine, often using solvents like ethanol or methanol and requiring catalysts for optimal yield.

Medicinal Chemistry

This compound has shown promise as an active pharmaceutical ingredient due to its ability to interact with specific biological targets. It is being investigated for:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Antimicrobial Properties : Research suggests that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

The compound's biological activity is attributed to its interaction with enzymes and receptors, which can modulate various biochemical pathways. This interaction is crucial for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

Data Summary from Research Findings

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Anticancer | Induced apoptosis in breast cancer cell lines. | |

| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli. |

Case Study 1: Anticancer Activity

In a recent study published in 2024, researchers evaluated the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated notable activity against both Staphylococcus aureus and Escherichia coli, highlighting its potential application in treating bacterial infections.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclohexyl-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Molecular Structure and Properties

- CAS Number : 1934872-16-8 (listed in Enamine Ltd’s catalogue, though discrepancies exist between the provided molecular formula and the compound name) .

- Presumed Molecular Formula : C₁₁H₁₅ClN₃ (derived from substituent analysis: pyrimidine with Cl at position 4, N-cyclohexyl, and N-methyl groups).

- Molecular Weight : ~224.71 g/mol (calculated).

- Purity : 95% (as per commercial availability) .

Comparison with Similar Compounds

Structural Analogs in Pyrimidine Amines

Table 1: Comparative Analysis of 4-Chloro-N-cyclohexyl-N-methylpyrimidin-2-amine and Key Analogs

Key Observations

Substituent Effects on Properties

Chloro Position: The target compound’s Cl at position 4 vs.

N-Substituents :

- Cyclohexyl vs. Isopropyl : The cyclohexyl group in the target compound enhances steric bulk compared to isopropyl (CAS 71406-72-9), likely reducing solubility but increasing membrane permeability .

- Heterocyclic Substituents : The pyrazole group in CAS 1462286-01-6 introduces aromatic nitrogen atoms, which may enhance binding to metalloenzymes or DNA targets .

Methoxy and Co-Crystal Modifications :

- The methoxy group in 4-chloro-6-methoxypyrimidin-2-amine () increases polarity, improving aqueous solubility, while co-crystallization with succinic acid demonstrates applications in crystal engineering .

Biological Activity

4-chloro-N-cyclohexyl-N-methylpyrimidin-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological mechanisms, therapeutic applications, and research findings associated with this compound.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a chlorine atom and a cyclohexyl group. Its synthesis typically involves the reaction of 4-chloropyrimidine with N-cyclohexyl-N-methylamine in solvents like ethanol or methanol, often requiring a catalyst for optimal yield.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The binding affinity and specificity can lead to modulation of biochemical pathways, which is crucial for its potential therapeutic effects.

Biological Activity

Research indicates that this compound may exhibit a range of biological activities:

- Antimicrobial Activity : Some studies suggest that derivatives of pyrimidine compounds can inhibit microbial growth, making them candidates for antibiotic development.

- Anticancer Properties : Preliminary investigations have shown that certain analogs of the compound display cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases where these enzymes are overactive .

Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Antiproliferative Activity :

- Structure-Activity Relationship (SAR) :

- In Vivo Studies :

Data Table: Summary of Biological Activities

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Enzyme Interaction :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-N-cyclohexyl-N-methylpyrimidin-2-amine, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via nucleophilic substitution reactions, where a chloro-substituted pyrimidine core reacts with cyclohexylmethylamine derivatives. Key steps include optimizing temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Catalytic agents like Pd-based catalysts may enhance C–N coupling efficiency .

- Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via NMR (>95% by H NMR integration) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- H/C NMR: Assign peaks to the pyrimidine ring (δ 8.2–8.5 ppm for H-5), cyclohexyl protons (δ 1.2–2.1 ppm), and N-methyl groups (δ 3.0–3.3 ppm) .

- High-resolution mass spectrometry (HRMS): Confirm molecular weight (e.g., [M+H] at m/z 255.12).

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Screening : Conduct antimicrobial assays (e.g., MIC against S. aureus or E. coli) and cytotoxicity tests (MTT assay on cancer cell lines like HeLa or MCF-7). Compare results to structurally related pyrimidine derivatives with known activity .

- Docking Studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases or bacterial DHFR) based on the compound’s chloro and cyclohexyl motifs .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-products like dechlorinated intermediates?

- Optimization :

- Temperature Control : Lower reaction temperatures (60–70°C) reduce dechlorination but may require longer reaction times.

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to the amine to prevent unwanted side reactions .

- Catalyst Screening : Test Pd(OAc)/Xantphos systems for enhanced selectivity in C–N bond formation .

Q. How to resolve contradictions in bioactivity data between in vitro and in vivo models?

- Case Study : If in vitro assays show potent activity but in vivo models fail, investigate:

- Metabolic Stability : Perform microsomal stability assays (e.g., liver microsomes) to assess rapid degradation.

- Solubility : Use shake-flask methods to measure aqueous solubility; poor solubility may limit bioavailability .

- Formulation : Develop liposomal or PEGylated formulations to enhance pharmacokinetics .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- SAR Approaches :

- Analog Synthesis : Replace the cyclohexyl group with bicyclic (e.g., adamantyl) or aromatic (e.g., phenyl) substituents to probe steric/electronic effects .

- Isosteric Replacement : Substitute the chloro group with fluorine or trifluoromethyl to assess halogen bonding impacts .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., pyrimidine N atoms) .

Q. How does the compound’s crystal packing influence its physicochemical properties?

- Crystal Engineering : SCXRD reveals weak C–H⋯O and C–H⋯π interactions that stabilize the lattice. These interactions correlate with melting point (e.g., 150–160°C) and solubility. Computational tools (Mercury 4.0) can predict polymorphic forms and their stability .

Methodological Notes

- Data Reproducibility : Always cross-validate synthetic protocols using multiple batches and independent labs.

- Ethical Compliance : Adhere to institutional guidelines for biological testing; avoid in vivo studies without proper ethical approval .

- Software Tools : Utilize Gaussian 16 for DFT calculations to model reaction pathways and Spartan for conformational analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.